molecular formula C9H7ClN2O B13923923 8-Chloro-4-methyl-2(1H)-quinazolinone

8-Chloro-4-methyl-2(1H)-quinazolinone

Cat. No.: B13923923
M. Wt: 194.62 g/mol
InChI Key: JDJUEULJEHBWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-4-methyl-2(1H)-quinazolinone is an organic solid with the molecular formula C9H7ClN2O . It belongs to the quinazolinone class of nitrogen-containing heterocyclic compounds, a scaffold recognized as a privileged structure in medicinal chemistry due to its wide spectrum of biopharmaceutical activities . Quinazolinones are oxidized derivatives of quinazolines, characterized by a fused benzene and pyrimidine ring system . The properties and pharmacological activity of these derivatives are strongly influenced by the nature and positioning of substituents on the rings . Structure-activity relationship (SAR) studies highlight the significance of substituents at the 2, 6, and 8 positions, with the presence of a halogen atom at the 6 or 8 position frequently noted to improve antimicrobial activities . This makes this compound, with its chlorine atom at the 8-position, a compound of significant interest for investigating new bioactive molecules. Researchers are increasingly focused on quinazolinone derivatives as promising sources for novel anticancer agents targeting cell proliferation . These compounds can exhibit antitumor mechanisms through various pathways, including microtubule polymerization inhibition, induction of cell cycle arrest and apoptosis, suppression of angiogenesis, and targeting of key receptors and pathways such as the epidermal growth factor receptor (EGFR) and PI3K . Beyond oncology, quinazolinone derivatives have demonstrated important activities such as antibacterial, antifungal, anti-inflammatory, anticonvulsant, and anti-HIV effects . Several drugs based on the quinazoline and quinazolinone structure, such as erlotinib, gefitinib, and prazosin, have been successfully approved for clinical use . This compound is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

8-chloro-4-methyl-3H-quinazolin-2-one

InChI

InChI=1S/C9H7ClN2O/c1-5-6-3-2-4-7(10)8(6)12-9(13)11-5/h2-4H,1H3,(H,11,12,13)

InChI Key

JDJUEULJEHBWTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=NC(=O)N1)Cl

Origin of Product

United States

Preparation Methods

Selective Chlorination of Quinazolinone Derivatives

A key step in the synthesis of 8-chloroquinazolinone derivatives is the selective chlorination at the 8-position of the quinazolinone ring. However, this step is challenging due to the presence of reactive substituents at neighboring positions (e.g., amino groups at position 7) which can lead to ring opening and impurity formation under harsh chlorination conditions.

  • Method Overview : The selective chlorination is typically performed using chlorinating agents such as phosphorus oxychloride (POCl₃) or other chlorinating reagents under controlled conditions to avoid side reactions.
  • Challenges : The amino substituents at position 7 are highly reactive, making selective chlorination difficult without causing ring cleavage or generating impurities that are hard to remove.

This method is considered simple, economical, and practical, but requires careful optimization of reaction conditions to improve selectivity and yield.

Cyclization Routes from Anthranilic Acid Derivatives

An alternative synthetic approach involves constructing the quinazolinone core from anthranilic acid derivatives:

  • Starting Materials : 2-Methyl-quinazolin-4(3H)-one can be synthesized by fusion of anthranilic acid with thioacetamide.
  • Key Reactions : Cyclization of o-chlorobenzoyl chloride with 2-methyl-quinazolin-4(3H)-one in dry tetrahydrofuran (THF) forms intermediates that can be further cyclized to quinazolinone derivatives.
  • Functionalization : Subsequent chlorination of chalcone derivatives (formed by condensation with 4-chlorobenzaldehyde) using POCl₃ in the presence of triethylamine can yield 4-chloroquinazoline derivatives, which are structurally related to 8-chloroquinazolinones.

This route allows modification at the 2- and 3-positions of the quinazolinone ring, enabling the synthesis of various analogues with potential biological activities.

Base-Promoted SNAr Reaction for Quinazolinone Formation

A transition-metal-free approach reported involves the base-promoted nucleophilic aromatic substitution (SNAr) reaction of ortho-halobenzamides with amides, followed by cyclization to form quinazolin-4-one rings:

  • Reaction Conditions : Typically performed in dimethyl sulfoxide (DMSO) with inorganic bases such as cesium carbonate (Cs₂CO₃) at elevated temperatures (e.g., 135 °C).
  • Advantages : This method avoids the use of copper catalysts and harsh chlorinating agents, providing a milder and potentially more environmentally friendly route to quinazolinone derivatives.
  • Relevance : While this method is more general for quinazolinones, it can be adapted for the synthesis of methyl-substituted and halogenated quinazolinones by selecting appropriate starting materials.

Functional Group Transformations on Quinazolinone Scaffold

Further functionalization of the quinazolinone core, including chlorination, amination, and cyclization, has been explored to access diverse quinazoline derivatives:

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Challenges Yield / Notes
Selective Chlorination Quinazolinone derivatives Chlorinating agents (e.g., POCl₃), controlled temp Simple, economical, practical Side reactions due to amino groups Moderate yield, impurity formation
Cyclization from Anthranilic Acid Anthranilic acid, thioacetamide, o-chlorobenzoyl chloride Dry THF, reflux, POCl₃, triethylamine Enables functionalization at multiple positions Steric hindrance, purification issues Variable yields, requires optimization
Base-Promoted SNAr Reaction Ortho-halobenzamides, amides Cs₂CO₃, DMSO, 135 °C, nitrogen atmosphere Transition-metal-free, mild High temperature, long reaction time Good yields reported for quinazolinones
Functional Group Transformations Chalcone derivatives, phenacyl chloride Reflux in pyridine, hydrazine hydrate Access to diverse fused heterocycles Complex reaction mixtures Yields vary; requires careful control

Research Findings and Analysis

  • Selectivity and Purity : Selective chlorination at the 8-position remains challenging due to competing reactivity at adjacent amino groups. Optimization of reaction conditions is critical to minimize ring opening and impurity formation.
  • Synthetic Flexibility : Cyclization methods from anthranilic acid and functional group transformations provide versatile routes to modify the quinazolinone scaffold, allowing the synthesis of 8-chloro and other substituted derivatives with potential biological activities.
  • Green Chemistry Considerations : Transition-metal-free base-promoted SNAr reactions offer environmentally friendlier alternatives to traditional metal-catalyzed or harsh chlorination methods, though they may require higher temperatures and longer reaction times.
  • Biological Relevance : The ability to introduce chlorine at the 8-position and modify the methyl group at position 4 is significant for tuning pharmacological properties, as demonstrated by various synthesized derivatives showing antitumor and anticonvulsant activities.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-4-methyl-2(1H)-quinazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinazolinone derivatives with hydroxyl or carbonyl groups.

    Reduction: Amino or alcohol derivatives of quinazolinone.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-4-methyl-2(1H)-quinazolinone involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death. The exact molecular pathways involved depend on the specific biological context and the target enzyme .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of quinazolinones are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 8-Chloro-4-methyl-2(1H)-quinazolinone with key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Reference
This compound Cl (C8), Me (C4) 194.62 Not explicitly reported
8-Chloro-3-methyl-4(3H)-quinazolinone Cl (C8), Me (C3) 194.62 Anticancer (inferred from analogs)
(E)-N-(4-Chlorophenyl)-2-(3-nitrostyryl)-4-oxoquinazolin-3-ylacetamide Nitrostyryl (C2), Cl (C4-phenyl) 460.34 Anticancer (IC₅₀: <10 µM)
8-Chloro-3-(4-methoxyphenyl)-4(3H)-quinazolinone 4-MeOPh (C3), Cl (C8) 286.71 Synthetic intermediate
Quinazolinone hybrids (8a, 8g) Varied (e.g., benzodioxole) ~350–500 Antileishmanial (IC₅₀: 0.65–7.76 µM)
Proquazone Isopropyl, phenyl substituents 279.34 Anti-inflammatory, analgesic

Key Observations :

  • Substituent Position: Methyl at C4 (target compound) versus C3 () alters steric and electronic profiles. For example, C3-substituted derivatives often exhibit enhanced binding to enzyme active sites due to proximity to the quinazolinone’s lactam oxygen .
  • Electron-Withdrawing Groups: Nitro (NO₂) or bromo (Br) groups on styryl moieties () enhance anticancer activity by increasing electrophilicity, promoting interactions with cellular targets .
  • Phenyl Substituents : A 4-methoxyphenyl group at C3 () improves solubility but may reduce metabolic stability compared to alkyl groups like methyl .
Pharmacological Activity
  • Anticancer Activity: Styryl-substituted quinazolinones () show potent activity (IC₅₀: <10 µM) against cancer cell lines, attributed to π-π stacking interactions with DNA or kinase inhibition. The target compound’s lack of extended conjugation (e.g., styryl) may limit comparable efficacy .
  • Anti-Inflammatory Effects: Proquazone (), a non-acidic quinazolinone, demonstrates reduced gastrointestinal toxicity compared to traditional NSAIDs. Methyl or chloro substituents may similarly modulate COX-2 selectivity .
  • Antileishmanial Activity : Hybrids with benzodioxole groups () exhibit IC₅₀ values as low as 0.65 µM, surpassing miltefosine (IC₅₀: 8.4 µM). Chlorine at C8 (as in the target compound) could enhance lipophilicity, aiding membrane penetration .
Physicochemical Properties
  • Melting Points: Methyl-substituted derivatives (e.g., 8-Chloro-3-methyl-4(3H)-quinazolinone) melt at ~175°C , while styryl analogs () exhibit higher melting points (>300°C) due to rigid conjugation .
  • Solubility : Methoxy or sulfonamide groups () improve aqueous solubility, whereas chloro and methyl substituents increase hydrophobicity, impacting bioavailability .

Q & A

Q. Why might anti-inflammatory activity vary between in vitro and in vivo models?

  • Pharmacokinetic factors : Poor oral bioavailability (e.g., logP >5) limits in vivo efficacy despite strong in vitro COX-2 inhibition. Metabolic stability : 8-Chloro derivatives resist CYP450 oxidation in vitro but may form reactive metabolites in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.